molecular formula C10H8BrNO B3051820 3-Bromo-4-methoxyquinoline CAS No. 36255-25-1

3-Bromo-4-methoxyquinoline

Cat. No. B3051820
CAS RN: 36255-25-1
M. Wt: 238.08 g/mol
InChI Key: RKXMXHCOBXEHAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinolines can be synthesized using various methods. Some of the recent advances in the synthesis of quinolines include the use of microwave, clay or other catalysts which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .


Chemical Reactions Analysis

Quinolines undergo various chemical reactions. Some of the recent advances in the synthesis of quinolines include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Reagent in Synthesis : 2,2,3-Tribromopropanal has been used for transforming diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines. These intermediates are then converted into 3-bromoquinolin-6-ols, which can carry additional substituents at positions 7 and 8 (Lamberth et al., 2014).
  • Use in Organic Synthesis : PBr3-DMF, a new brominating reagent, has been effective in the synthesis of 2- and 4-bromoquinolines from corresponding methoxyquinolines under mild conditions, highlighting its utility in the bromination of complex molecules (YajimaToshikazu & MunakataKatsura, 1977).

Applications in Drug Synthesis

  • Building Blocks for Antibiotics : A practical route for the synthesis of halogenated quinoline building blocks, including 4-bromo-3-fluoro-6-methoxyquinoline, from 2,4-dichloro-3-fluoroquinoline has been developed. These compounds are significant in antimicrobial drug discovery (Flagstad et al., 2014).
  • Anti-TB Drug Synthesis : 6-Bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline, a new anti-TB drug derivative, has been synthesized, illustrating the role of bromo-methoxyquinolines in developing tuberculosis treatments (Sun Tie-min, 2009).

Crystallography and Computational Studies

  • Structural Analysis : The synthesis of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline, used as intermediates in aryl quinoline compounds, has been achieved. Their structures were confirmed by spectroscopy and X-ray diffraction, and further investigated using density functional theory (DFT) (Zhou et al., 2022).

Future Directions

Quinolines have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry. In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This suggests that future research may focus on developing more environmentally friendly methods for the synthesis of quinolines, including 3-Bromo-4-methoxyquinoline.

properties

IUPAC Name

3-bromo-4-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-7-4-2-3-5-9(7)12-6-8(10)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXMXHCOBXEHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80315548
Record name 3-Bromo-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80315548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36255-25-1
Record name NSC295389
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80315548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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